

Commercial suppliers of (Cyclopropylmethyl)hydrazine dihydrochloride

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Compound of Interest

Compound Name: (Cyclopropylmethyl)hydrazine dihydrochloride

Cat. No.: B1518708

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An In-Depth Technical Guide to the Commercial Sourcing and Handling of (Cyclopropylmethyl)hydrazine dihydrochloride

For researchers, medicinal chemists, and drug development professionals, the quality and reliable sourcing of specialized chemical reagents are paramount to the success and reproducibility of experimental work. **(Cyclopropylmethyl)hydrazine dihydrochloride** (CAS No. 809282-61-9) is a critical building block in modern synthetic chemistry, valued for its role in constructing complex heterocyclic scaffolds found in numerous bioactive molecules. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering practical, field-proven insights into supplier selection, quality verification, and safe laboratory handling.

Chemical Profile and Significance

(Cyclopropylmethyl)hydrazine dihydrochloride is a hydrazine derivative featuring a cyclopropylmethyl group. This structural motif is of particular interest in medicinal chemistry for its ability to introduce conformational rigidity and modulate metabolic stability. The hydrazine functionality is a versatile handle for synthesizing a wide array of nitrogen-containing heterocycles, such as pyrazoles and pyridazines, which are core components of many pharmaceutical and agrochemical agents.^{[1][2][3]} Its application as a reagent in the synthesis of bumped-kinase inhibitors for cryptosporidiosis therapy highlights its importance in developing novel therapeutics.^[4]

Key Chemical Properties:

- Molecular Formula: C₄H₁₂Cl₂N₂[\[5\]](#)
- Molecular Weight: 159.06 g/mol [\[6\]](#)
- Appearance: Typically a white crystalline solid or powder.[\[7\]](#)
- Storage: Recommended storage conditions vary, with some suppliers suggesting room temperature and others refrigeration (0-8°C or 2-8°C).[\[4\]](#)[\[7\]](#)[\[8\]](#) It is crucial to consult the supplier-specific data sheet.

Commercial Supplier Landscape

The selection of a commercial supplier should be guided by considerations of purity, available quantities, lead times, and the quality of supporting documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table summarizes prominent suppliers of **(Cyclopropylmethyl)hydrazine dihydrochloride**.

Supplier	Typical Purity	Available Quantities	Notes
Sigma-Aldrich	Not specified; sold via Ambeed, Inc.	Varies	A major distributor known for extensive documentation and quality control. [9]
Santa Cruz Biotechnology	Research Grade	Varies	A well-known supplier for biochemicals and research reagents. For research use only. [6]
Apollo Scientific	Not specified	100mg, 250mg, 1g	Provides clear pricing and lead times for different quantities. [10]
AChemBlock	97%	Varies	Specifies a purity of 97% and provides key chemical identifiers. [11]
CP Lab Chemicals	min 97%	1 gram	States a minimum purity of 97% and is intended for professional laboratory use only. [8]
Suzhou Bec Biological Tech.	Not specified	Bulk inquiries	Listed on CPHI Online as a supplier in the medical intermediate category. [12]
BLD Pharm	Not specified	Varies	Offers access to analytical documentation like NMR and HPLC for their products. [13]

Incoming Quality Control: A Self-Validating Workflow

It is imperative for research integrity that end-users perform their own identity and purity confirmation upon receiving a new batch of any critical reagent. Assuming a purity of $\geq 97\%$ as a baseline from suppliers like AChemBlock and CP Lab Chemicals, simple analytical methods can verify the material's quality.^{[8][11]}

Experimental Protocol: ^1H NMR for Identity Confirmation

The proton Nuclear Magnetic Resonance (^1H NMR) spectrum provides a definitive fingerprint for molecular structure.

- Sample Preparation: Accurately weigh 5-10 mg of **(Cyclopropylmethyl)hydrazine dihydrochloride**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). The dihydrochloride salt form ensures good solubility in water.
- Analysis: Transfer the solution to a clean NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- Verification: Compare the acquired spectrum to a reference spectrum or predict the expected chemical shifts and splitting patterns. Key expected signals would include those for the cyclopropyl protons (typically upfield, between 0-1 ppm) and the methylene protons adjacent to the cyclopropyl group and the hydrazine nitrogen.

Experimental Protocol: RP-HPLC for Purity Assessment

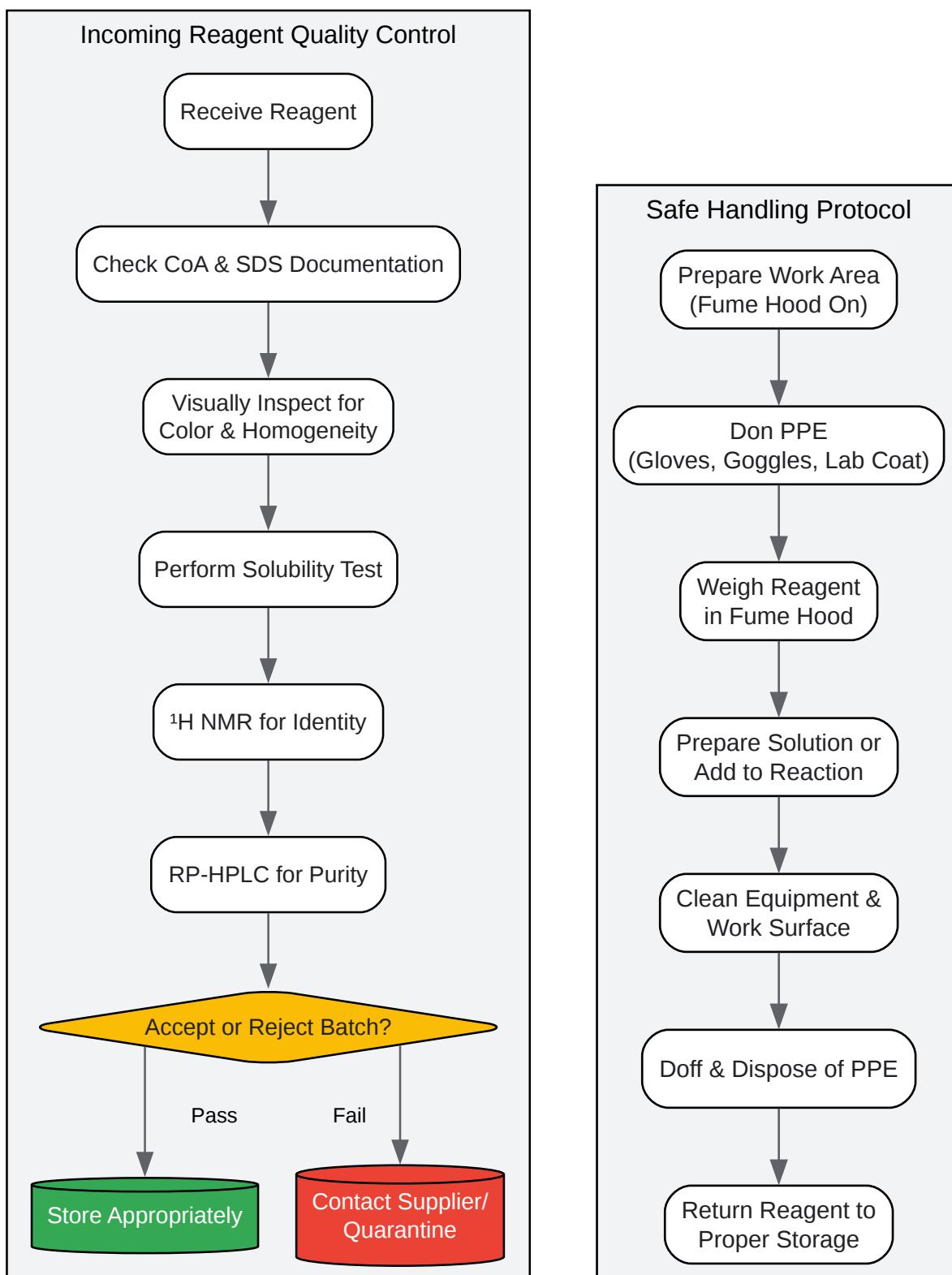
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of small organic molecules. While a specific validated method for this compound is proprietary to suppliers, a general screening method can be developed.

- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., a water/acetonitrile mixture).

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
 - Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Flow Rate: 1.0 mL/min.
 - Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.
 - Detection: UV detector set to a wavelength where the compound or potential aromatic impurities might absorb (e.g., 210 nm or 254 nm).
- Data Analysis: Integrate the peak areas. The purity can be estimated as the area of the main peak divided by the total area of all peaks.

Quality Control Workflow Diagram

The following diagram illustrates a logical workflow for incoming reagent verification.

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